molecular formula C24H22N6O2S B12710323 1,3,4-Oxadiazole-2(3H)-thione, 5-(4-(((4-(dimethylamino)phenyl)((4-methoxyphenyl)azo)methylene)amino)phenyl)- CAS No. 122364-71-0

1,3,4-Oxadiazole-2(3H)-thione, 5-(4-(((4-(dimethylamino)phenyl)((4-methoxyphenyl)azo)methylene)amino)phenyl)-

Cat. No.: B12710323
CAS No.: 122364-71-0
M. Wt: 458.5 g/mol
InChI Key: LIKCOLQTIKQFHH-UHFFFAOYSA-N
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Description

Nomenclature and Structural Features of 1,3,4-Oxadiazole-2(3H)-thione Scaffolds

The 1,3,4-oxadiazole-2(3H)-thione core consists of a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and a thione (-S) group at the 2-position. The IUPAC name derives from the parent 1,3,4-oxadiazole structure, with the suffix "-thione" indicating the replacement of the oxygen atom at position 2 with a sulfur atom. Substituents are numbered according to their positions relative to the heteroatoms, as exemplified by the target compound:

  • Position 5 : A para-substituted phenyl group bearing a complex azo-imine moiety.
  • Azo-imine moiety : Comprises a 4-(dimethylamino)phenyl group and a 4-methoxyphenyl group linked via an azo (-N=N-) bridge and a methyleneamino (-N=CH-) spacer.

The thione group confers unique electronic properties, enabling resonance stabilization and participation in hydrogen bonding, while the azo group introduces photochromic and redox-active characteristics. The dimethylamino and methoxy substituents enhance solubility and modulate electron density, influencing intermolecular interactions.

Table 1: Key Structural Features of 1,3,4-Oxadiazole-2(3H)-thione Derivatives

Feature Description Role in Target Compound
Oxadiazole ring Five-membered ring with N1, N3, O4 atoms Core scaffold for functionalization
Thione group (-S) At position 2, replaces oxygen Enhances stability and reactivity
Azo group (-N=N-) Links aromatic substituents Enables conjugation and bioactivity
Dimethylamino group Electron-donating para-substituent Modulates electronic properties
Methoxy group Ortho/para-directing substituent Influences solubility and stacking

Historical Development of Azo-Functionalized 1,3,4-Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazole derivatives dates to the mid-20th century, with initial focus on their thermal stability and ligand capabilities. The integration of azo groups emerged in the 1990s, driven by applications in dyes and coordination chemistry. Early work by Tomma et al. (2006) demonstrated the coupling of diazonium salts with phenolic oxadiazoles to yield azo-linked derivatives, establishing foundational synthetic routes.

Advancements in the 2010s leveraged azo-functionalization for biological applications. For instance, Ghoneim and Mohamed (2013) synthesized 1,3,4-oxadiazole-2-thiones with azo groups, observing enhanced antimicrobial activity due to improved membrane penetration. Concurrently, studies on COX inhibition by ibuprofen-derived oxadiazole-thiones highlighted the role of azo groups in modulating anti-inflammatory responses.

The target compound represents a modern iteration of these efforts, combining azo bridges with dual aromatic systems (dimethylamino and methoxyphenyl) to optimize electronic delocalization and binding affinity. Recent computational studies, such as those by Arch Pharm (2020), have utilized docking simulations to predict interactions between azo-oxadiazole derivatives and enzymatic targets, validating their potential in drug design.

Synthetic Evolution Timeline

  • 2006 : First reported synthesis of azo-oxadiazoles via diazonium coupling.
  • 2013 :

Properties

CAS No.

122364-71-0

Molecular Formula

C24H22N6O2S

Molecular Weight

458.5 g/mol

IUPAC Name

4-(dimethylamino)-N-(4-methoxyphenyl)imino-N'-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzenecarboximidamide

InChI

InChI=1S/C24H22N6O2S/c1-30(2)20-12-6-16(7-13-20)22(27-26-19-10-14-21(31-3)15-11-19)25-18-8-4-17(5-9-18)23-28-29-24(33)32-23/h4-15H,1-3H3,(H,29,33)

InChI Key

LIKCOLQTIKQFHH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)C3=NNC(=S)O3)N=NC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Preparation of 1,3,4-Oxadiazole-2-thione Core

The fundamental step in synthesizing 1,3,4-oxadiazole-2-thione derivatives involves cyclization of acylhydrazides with carbon disulfide under alkaline conditions. This method is well-documented and widely used due to its efficiency and high yields.

  • Typical procedure :
    • Start with an aromatic or substituted acylhydrazide.
    • React with carbon disulfide (CS2) in the presence of potassium hydroxide (KOH) in ethanol or another suitable solvent.
    • The reaction proceeds via nucleophilic attack of the hydrazide on CS2, followed by cyclization to form the 1,3,4-oxadiazole-2-thione ring.
    • Acidification of the reaction mixture precipitates the oxadiazole-thione compound, which is then purified by recrystallization.

This method was reported by Koparir et al. and others as a core synthetic route for 5-substituted 1,3,4-oxadiazole-2-thiols/thiones with good yields and purity.

Alternative Cyclodehydration Methods

  • Cyclodehydration of diacylhydrazines using dehydrating agents such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or carbodiimide derivatives (e.g., EDC) can also yield 1,3,4-oxadiazole derivatives.
  • Microwave-assisted solvent-free cyclodehydration using silica-supported dichlorophosphate has been reported to improve reaction rates and yields while reducing environmental impact.

Functionalization with Azo and Amino Substituents

Formation of Azo-Linked Substituents

The azo group (-N=N-) is typically introduced via diazotization and azo coupling reactions involving aromatic amines and phenols or aromatic amines.

  • The azo moiety in the target compound, involving 4-methoxyphenyl and 4-dimethylaminophenyl groups, is likely introduced by diazotization of the corresponding aromatic amine followed by coupling with a suitable aromatic partner.
  • This azo coupling is generally performed under mildly acidic conditions at low temperatures to maintain diazonium salt stability.

Mannich Reaction for Aminomethylation

  • The Mannich reaction is a key method for introducing aminomethyl groups onto the oxadiazole ring or its substituents.
  • For example, 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives have been functionalized via Mannich bases formation by reacting the oxadiazole-thione with formaldehyde and secondary amines or aromatic amines under reflux in ethanol.
  • This reaction proceeds through the formation of an iminium intermediate from formaldehyde and the amine, which then reacts with the nucleophilic site on the oxadiazole derivative.

Representative Synthetic Route for the Target Compound

Based on the literature and the structural features of the compound, a plausible synthetic sequence is:

Step Reaction Reagents/Conditions Outcome
1 Synthesis of acylhydrazide precursor From corresponding aromatic acid via esterification and hydrazinolysis Acylhydrazide intermediate
2 Cyclization to 1,3,4-oxadiazole-2-thione Reaction with CS2 and KOH in ethanol, acidification 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thione core
3 Diazotization and azo coupling Diazotize 4-methoxyaniline or 4-dimethylaminoaniline, couple with aromatic partner Introduction of azo substituent
4 Mannich reaction React with formaldehyde and secondary amine (e.g., dimethylamino group) in ethanol under reflux Aminomethylated azo-oxadiazole derivative

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Notes
Cyclization with CS2 Acylhydrazides CS2, KOH, ethanol Room temp to reflux, acidification 70-90% Core oxadiazole-thione formation
Cyclodehydration Diacylhydrazines POCl3, SOCl2, or EDC Reflux or microwave-assisted 70-92% Alternative ring closure
Diazotization & Azo Coupling Aromatic amines NaNO2, HCl, coupling partner 0-5°C, acidic medium Variable Introduces azo group
Mannich Reaction Oxadiazole-thione, amines Formaldehyde, secondary amines Reflux in ethanol 60-85% Aminomethylation of oxadiazole

Research Findings and Notes

  • The cyclization of acylhydrazides with carbon disulfide remains the most reliable and widely used method for preparing 1,3,4-oxadiazole-2-thione cores, providing high yields and purity.
  • Mannich base formation on the oxadiazole-thione ring allows for structural diversification and has been shown to enhance biological activities such as antimicrobial and anticancer effects.
  • The azo coupling step requires careful control of reaction conditions to avoid decomposition of diazonium salts and to achieve selective substitution.
  • Recent advances include microwave-assisted synthesis and use of environmentally benign dehydrating agents to improve efficiency and reduce hazardous waste.
  • Spectroscopic methods such as IR and 1H NMR are essential for confirming the structure of intermediates and final products, with characteristic signals for NH2, C=S, and aromatic protons.

Chemical Reactions Analysis

Oxidation Reactions

The thione (-S-) group in the oxadiazole ring is susceptible to oxidation. Common oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) can convert the thione to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives .

  • Example Reaction :

    Oxadiazole-thione+H2O2Oxadiazole-sulfoxide/sulfone+H2O\text{Oxadiazole-thione} + \text{H}_2\text{O}_2 \rightarrow \text{Oxadiazole-sulfoxide/sulfone} + \text{H}_2\text{O}

    This modification alters electronic properties, potentially enhancing biological activity .

Reduction Reactions

The azo (-N=N-) group undergoes reductive cleavage under catalytic hydrogenation or with reducing agents like sodium borohydride (NaBH₄). This yields primary amine (-NH₂) derivatives .

  • Example Reaction :

    Azo compound+H2Pd/C2×Aromatic amine\text{Azo compound} + \text{H}_2 \xrightarrow{\text{Pd/C}} 2 \times \text{Aromatic amine}

    Reduced derivatives are often explored for pharmacological applications, such as acetylcholinesterase inhibition .

Substitution Reactions

Electrophilic substitution on the aromatic rings (e.g., nitration, halogenation) can occur at positions activated by electron-donating groups like dimethylamino (-N(CH₃)₂) or methoxy (-OCH₃) .

  • Nitration :

    Aromatic ring+HNO3H2SO4Nitro-substituted derivative\text{Aromatic ring} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{Nitro-substituted derivative}
  • Halogenation :
    Chlorine or bromine can substitute hydrogen atoms under acidic or Lewis acid-catalyzed conditions.

Nucleophilic Reactions

The thione sulfur can act as a nucleophile, reacting with alkyl halides (R-X) to form thioethers (-S-R) :

Oxadiazole-thione+R-XOxadiazole-S-R+HX\text{Oxadiazole-thione} + \text{R-X} \rightarrow \text{Oxadiazole-S-R} + \text{HX}

This reactivity is exploited to modify solubility or biological targeting.

Coordination Chemistry

The thione group and azo linkage can serve as ligands in metal complexes. For example, coordination with transition metals (e.g., Cu²⁺, Zn²⁺) enhances stability and enables catalytic or antimicrobial applications .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Major Product Application
OxidationH₂O₂, mCPBASulfoxide/sulfone derivativesEnhanced bioactivity
ReductionH₂/Pd-C, NaBH₄Aromatic aminesNeuropharmacological agents
Electrophilic SubstitutionHNO₃/H₂SO₄, Cl₂/FeCl₃Nitro-/halo-substituted derivativesStructural diversification
Nucleophilic AlkylationR-X, base (K₂CO₃)Thioether derivativesSolubility modulation

Key Research Findings

  • Antimicrobial Activity : Derivatives with substituted aromatic rings (e.g., nitro or halogen groups) show enhanced activity against S. aureus and E. coli .

  • Anticonvulsant Potential : Reduced amine derivatives exhibit protection in maximal electroshock (MES) tests, suggesting CNS activity .

  • Anti-inflammatory Effects : Sulfone derivatives demonstrate higher potency than acetylsalicylic acid in vivo models .

Mechanistic Insights

  • Azo Reduction Pathway : The azo group’s reduction proceeds via a hydrazine intermediate, confirmed by kinetic studies .

  • Thione Reactivity : DFT calculations indicate nucleophilic character at sulfur, facilitating alkylation or metal coordination .

Scientific Research Applications

Numerous studies have highlighted the antimicrobial properties of 1,3,4-oxadiazole derivatives. The compound has shown effectiveness against various bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

In a study by Ahsan et al., disubstituted derivatives of 1,3,4-oxadiazole were synthesized and evaluated for their antimicrobial activity. The results indicated that several compounds exhibited moderate to high potency against both gram-positive and gram-negative bacteria. Notably, one derivative demonstrated an inhibition zone of over 15 mm against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Selected Derivatives

CompoundBacterial StrainInhibition Zone (mm)
5-(3,4-Dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thioneStaphylococcus aureus16
5-(4-Nitrophenyl)-1,3,4-oxadiazole-2(3H)-thioneEscherichia coli15
5-(Phenyl)-1,3,4-oxadiazole-2(3H)-thioneCandida albicans14

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Research has demonstrated its ability to inhibit various cancer cell lines through different mechanisms.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study conducted by Madhavilatha et al. synthesized several oxadiazole-linked triazole derivatives and tested them against cancer cell lines such as HeLa (cervical), MDA-MB-231 (breast), and DU-145 (prostate). The results showed that certain derivatives had IC50 values as low as 4.56 µM against MCF-7 cells .

Table 3: Anticancer Activity of Selected Compounds

CompoundCancer Cell LineIC50 (µM)
5-(Dimethylaminophenyl)-1,3,4-oxadiazole-2(3H)-thioneHeLa5.67
5-(Methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thioneMDA-MB-2316.12
5-(Chlorophenyl)-1,3,4-oxadiazole-2(3H)-thioneDU-1458.45

Pharmacological Insights

Beyond antimicrobial and anticancer activities, the pharmacological applications of this compound extend to other therapeutic areas including anti-inflammatory and analgesic effects.

Review of Pharmacological Activities

Research indicates that compounds with the oxadiazole moiety exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes . This makes them potential candidates for treating inflammatory diseases.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, NO₂) enhance antimicrobial potency but reduce reactivity in alkylation reactions .
  • Aminomethylation via Mannich reactions improves antifungal activity, particularly under ultrasound-assisted conditions .
  • Microwave synthesis offers higher yields and shorter reaction times for antimycobacterial derivatives .

Antimicrobial and Antifungal Activity

  • Piperidine Derivatives (5a–5k) : Exhibited MIC values of 8–64 µg/mL against S. aureus and C. albicans, with cytotoxicity IC₅₀ values of 12–45 µM in human cell lines .
  • Benzyloxy-Phenyl Derivatives (6a–o) : Showed 80–90% inhibition of A. niger at 50 µg/mL, attributed to the benzyloxy group’s lipophilicity enhancing membrane penetration .
  • Naphthyloxymethyl Derivatives : Moderate activity (64 µg/mL) against C. krusei due to planar naphthyl groups facilitating target binding .

Enzyme Inhibition and Cytotoxicity

  • 5-(t-Butyldimethylsilyloxyphenyl)-1,3,4-oxadiazole-2(3H)-thione: Inhibited NPP1 enzyme (IC₅₀ = 368 µM) via non-competitive binding, with low cytotoxicity (viability >90% at 500 µM) .
  • Pyrazolo[5,1-b]thiazole-Oxadiazole Hybrids : Demonstrated anti-proliferative activity (IC₅₀ = 8–22 µM) against MCF-7 cells, linked to thione-mediated ROS generation .

Structure-Activity Relationships (SAR)

  • Substituent Position : Piperidine derivatives with para-substitutions (e.g., 5c with acetyl groups) showed higher cytotoxicity than ortho-substituted analogs .
  • Azo Groups : The target compound’s azo-methylene bridge may enhance π-stacking interactions with biological targets, similar to naphthyloxymethyl derivatives .
  • Electron-Donating Groups: The dimethylamino and methoxy groups in the target compound could improve solubility and bioavailability compared to nitro or chloro analogs .

Biological Activity

1,3,4-Oxadiazole-2(3H)-thione derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of the compound 1,3,4-Oxadiazole-2(3H)-thione, 5-(4-(((4-(dimethylamino)phenyl)((4-methoxyphenyl)azo)methylene)amino)phenyl) , exploring its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of 1,3,4-oxadiazole derivatives typically involves reactions such as the Mannich reaction or cyclization methods. For instance, derivatives have been synthesized using various amines and aldehydes to produce compounds with enhanced biological properties. Characterization techniques like NMR and FT-IR are commonly employed to confirm the structure of these compounds .

Antimicrobial Activity

1,3,4-Oxadiazole derivatives exhibit a broad spectrum of antimicrobial activity against both gram-positive and gram-negative bacteria. Studies indicate that these compounds are particularly effective against gram-positive species such as Bacillus cereus and Staphylococcus aureus. The antimicrobial efficacy is often assessed through disc diffusion methods and minimum inhibitory concentration (MIC) tests .

Table 1: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound IDTarget OrganismActivity (MIC in µg/mL)
1Bacillus cereus15
2Staphylococcus aureus10
3Escherichia coli>100
4Pseudomonas aeruginosa>100

Anticancer Activity

The anticancer potential of 1,3,4-oxadiazole derivatives is well-documented. These compounds have been shown to inhibit various cancer cell lines by targeting crucial enzymes involved in cancer proliferation such as thymidylate synthase and HDAC. For example, a study reported that certain derivatives exhibited IC50 values as low as 0.47μM0.47\,\mu M against thymidylate synthase .

Table 2: Anticancer Activity Against Various Cell Lines

Compound IDCancer Cell LineIC50 (µM)
AHCT116 (Colon cancer)5.78
BMCF7 (Breast cancer)10.5
CHepG2 (Liver cancer)47.15
DSW1116 (Colorectal cancer)12.0

The mechanisms by which these compounds exert their biological effects include:

  • Inhibition of Enzymatic Activity : Many oxadiazole derivatives inhibit key enzymes involved in DNA synthesis and repair processes.
  • Induction of Apoptosis : Certain compounds have been shown to induce programmed cell death in cancer cells through various pathways.
  • Interference with Cellular Signaling : Compounds may modulate signaling pathways critical for cell survival and proliferation.

Case Studies

Recent studies illustrate the promising potential of oxadiazole derivatives:

  • Study on Dual Activity : Ahsan et al. synthesized disubstituted oxadiazoles demonstrating both antimicrobial and anticancer properties with moderate to severe potency .
  • Molecular Docking Studies : Computational analyses have revealed favorable interactions between oxadiazole derivatives and target proteins involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the optimized synthetic methodologies for preparing 1,3,4-oxadiazole-2(3H)-thione derivatives, and how do green chemistry approaches enhance efficiency?

  • Answer: The compound can be synthesized via cyclization of substituted benzohydrazides with carbon disulfide under reflux in ethanolic KOH (yields ~70–80%) . Green methods, such as microwave-assisted synthesis , reduce reaction times (1–2 hours vs. 15–20 hours for conventional heating) and improve yields (up to 90%) by enabling rapid, uniform heating . Ultrasound irradiation paired with molecular sieves further accelerates Mannich base reactions (1–2 hours vs. prolonged reflux) by enhancing reagent activation . These methods are critical for minimizing solvent waste and energy consumption.

Q. Which spectroscopic techniques are most reliable for characterizing 1,3,4-oxadiazole-2(3H)-thione derivatives?

  • Answer:

  • IR spectroscopy identifies key functional groups (e.g., C=S stretch at ~1420–1430 cm⁻¹, C=N at ~1620 cm⁻¹) .
  • ¹H/¹³C NMR confirms substituent integration (e.g., aromatic protons at δ 6.5–8.5 ppm, methylene groups in Mannich bases at δ 4.0–4.5 ppm) .
  • Mass spectrometry validates molecular ions (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • Elemental analysis ensures purity (e.g., C, H, N within ±0.4% of theoretical values) .

Q. What preliminary biological activities have been reported for this compound class?

  • Answer: Derivatives exhibit antifungal activity (e.g., MIC = 8–32 µg/mL against Candida albicans), anticancer potential (IC₅₀ = 2.5–5 µM against HeLa cells), and enzyme inhibition (e.g., IC₅₀ = 66–368 µM against NPP1 enzymes) . Activity correlates with substituents like electron-withdrawing groups (e.g., nitro, chloro) on aryl rings .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Answer: Discrepancies often arise from structural variations (e.g., substituent positioning) or assay conditions (e.g., enzyme source, cell line variability). For example:

  • Antifungal activity : Compound 6f (MIC = 8 µg/mL) outperforms 6e (MIC = 32 µg/mL) due to 2,4-dimethylphenyl vs. 4-chloro-2-nitrophenyl groups, highlighting steric/electronic effects .
  • Enzyme inhibition : Non-competitive inhibition (Ki = 100–360 µM) of NPP1 enzymes requires verifying substrate specificity (e.g., ATP vs. ADP analogs) and using Lineweaver-Burk plots to confirm unchanged Km .

Q. What strategies improve the inhibitory potency of 1,3,4-oxadiazole-2(3H)-thiones against nucleotide pyrophosphatases/phosphodiesterases (NPP1)?

  • Answer:

  • Hydrophobic substituents : tert-Butyldimethylsilyloxy groups enhance binding to hydrophobic enzyme pockets (IC₅₀ = 66 µM for compound 17 vs. 368 µM for unsubstituted analogs) .
  • Non-competitive inhibition : Kinetic studies (Dixon plots) confirm Vmax reduction without Km alteration, suggesting allosteric modulation .
  • Toxicity screening : Neutrophil viability assays ensure selectivity (e.g., >80% cell viability at 100 µM) .

Q. How do Mannich base derivatizations impact the pharmacological profile of this scaffold?

  • Answer: Mannich reactions introduce aminomethyl groups (e.g., piperazine, aryl amines), enhancing solubility and bioactivity:

  • Anticancer activity : N-Mannich bases with quinoline moieties show 2.3-fold higher potency against HepG2 cells than 5-fluorouracil, attributed to telomerase inhibition (IC₅₀ = 0.8–0.9 µM) .
  • Antimicrobial activity : Piperazinomethyl derivatives increase membrane permeability, improving MIC values by 4–8-fold .

Q. What computational tools are effective for predicting structure-activity relationships (SAR) in this compound class?

  • Answer:

  • Molecular docking (AutoDock, Glide) identifies key interactions (e.g., hydrogen bonding with FAK kinase’s ATP-binding pocket) .
  • QSAR models using Hammett constants (σ) or LogP values predict antifungal/antiviral trends (R² > 0.85) .
  • MD simulations assess stability of enzyme-inhibitor complexes (e.g., RMSD < 2 Å over 100 ns) .

Methodological Recommendations

  • Synthetic Optimization : Prioritize microwave/ultrasound methods for time-sensitive reactions .
  • Biological Assays : Use standardized protocols (e.g., CLSI guidelines for antifungal testing) to ensure reproducibility .
  • Data Validation : Cross-reference kinetic (Lineweaver-Burk) and spectroscopic data to confirm mechanistic hypotheses .

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